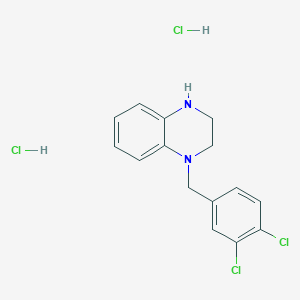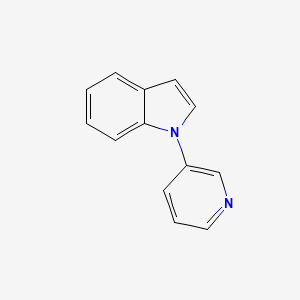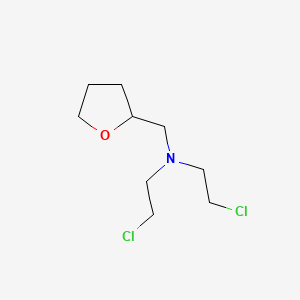
Furfurylamine, tetrahydro-N,N-bis(2-chloroethyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N-bis(2-chloroethyl)tetrahydro-2-furanmethanamine is a chemical compound known for its significant applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its molecular formula C9H17Cl2NO and a molecular weight of 226.14 g/mol .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N,N-bis(2-chloroethyl)tetrahydro-2-furanmethanamine typically involves the reaction of N,N-bis(2-chloroethyl)amine with tetrahydrofuran under controlled conditions. The reaction is carried out in an inert aprotic organic solvent, such as dichloromethane, at low temperatures ranging from -15°C to -10°C. The mixture is continuously stirred, and the temperature is gradually increased to 20-40°C to complete the reaction .
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reaction vessels and precise control of reaction conditions to ensure high yield and purity. The reaction is monitored using advanced analytical techniques to ensure the complete conversion of substrates .
Análisis De Reacciones Químicas
Types of Reactions
N,N-bis(2-chloroethyl)tetrahydro-2-furanmethanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into less chlorinated derivatives.
Substitution: The chlorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions include various derivatives of N,N-bis(2-chloroethyl)tetrahydro-2-furanmethanamine, such as oxides, reduced forms, and substituted compounds .
Aplicaciones Científicas De Investigación
N,N-bis(2-chloroethyl)tetrahydro-2-furanmethanamine has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes.
Industry: The compound is used in the production of various industrial chemicals and materials.
Mecanismo De Acción
The mechanism of action of N,N-bis(2-chloroethyl)tetrahydro-2-furanmethanamine involves its interaction with cellular components, leading to the disruption of normal cellular functions. The compound targets DNA and proteins, causing alkylation and cross-linking, which ultimately results in cell death. This mechanism is similar to that of other alkylating agents used in chemotherapy .
Comparación Con Compuestos Similares
Similar Compounds
Cyclophosphamide: Another alkylating agent with similar chemical properties and therapeutic applications.
Uniqueness
N,N-bis(2-chloroethyl)tetrahydro-2-furanmethanamine is unique due to its specific molecular structure, which imparts distinct chemical and biological properties.
Propiedades
Número CAS |
63956-95-6 |
|---|---|
Fórmula molecular |
C9H17Cl2NO |
Peso molecular |
226.14 g/mol |
Nombre IUPAC |
2-chloro-N-(2-chloroethyl)-N-(oxolan-2-ylmethyl)ethanamine |
InChI |
InChI=1S/C9H17Cl2NO/c10-3-5-12(6-4-11)8-9-2-1-7-13-9/h9H,1-8H2 |
Clave InChI |
ILGHHVUJHATVFF-UHFFFAOYSA-N |
SMILES canónico |
C1CC(OC1)CN(CCCl)CCCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


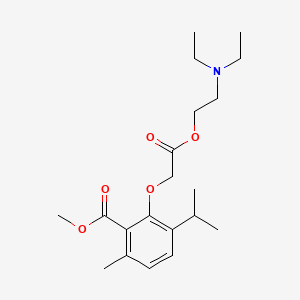
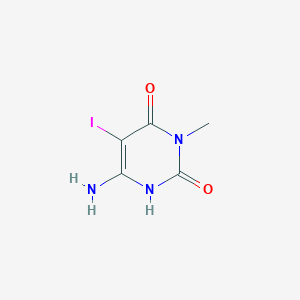
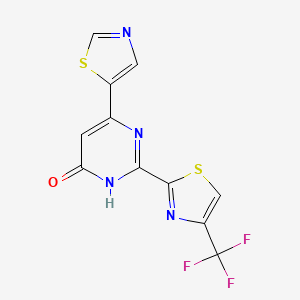
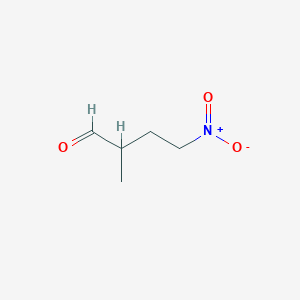
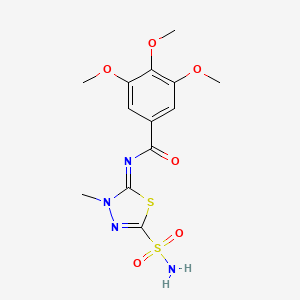
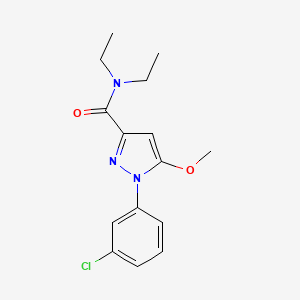
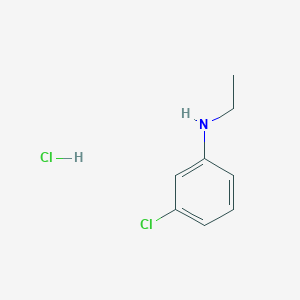
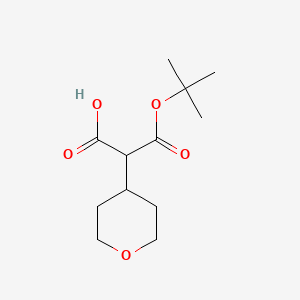
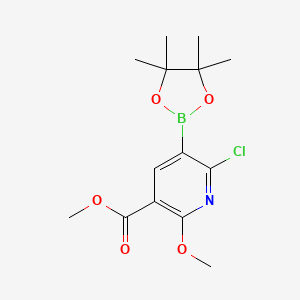
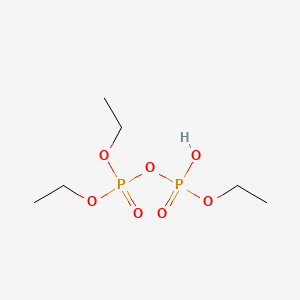
![4-Methyl-8-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,5,6-triazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7-tetraene](/img/structure/B13938630.png)
